molecular formula C26H22FNO5 B14193259 2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid CAS No. 853651-44-2

2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid

Cat. No.: B14193259
CAS No.: 853651-44-2
M. Wt: 447.5 g/mol
InChI Key: OSODZFHPHPHFGP-UHFFFAOYSA-N
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Description

2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic acid is a complex organic compound that features a combination of indole, benzoyl, and fluorobenzoyl groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole moiety, a common structure in many biologically active compounds, adds to its importance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic acid involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways . This compound may act by modulating enzyme activity or interacting with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]ethanol
  • 2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]propionic acid

Uniqueness

2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzoyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

853651-44-2

Molecular Formula

C26H22FNO5

Molecular Weight

447.5 g/mol

IUPAC Name

2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic acid

InChI

InChI=1S/C26H22FNO5/c27-20-9-5-18(6-10-20)26(31)19-7-11-21(12-8-19)32-15-2-16-33-24-4-1-3-23-22(24)13-14-28(23)17-25(29)30/h1,3-14H,2,15-17H2,(H,29,30)

InChI Key

OSODZFHPHPHFGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)O)C(=C1)OCCCOC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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